
Sulfo-SIAB
Descripción general
Descripción
Sulfo-SIAB, also known as sulfosuccinimidyl (4-iodoacetyl)aminobenzoate, is a water-soluble, mid-length crosslinker used for amine-to-sulfhydryl conjugation via sulfo-N-hydroxysuccinimide (sulfo-NHS) ester and iodoacetyl reactive groups . It is non-cleavable and reactive towards amino and sulfhydryl groups .
Synthesis Analysis
A paper by Andrea Leone-bay & Peter E. Timony describes a new synthesis method for Sulfo-SIAB, where N-sulfosuccinimidyl-(4-iodoacetyl)-aminobenzoate (sulfo-SIAB) was prepared in a 54% overall yield from N-chloroacetylbenzoic acid . Another study used a Sulfo-SIAB linker for conjugating the 4 most prevalent FP8 sequences with 4 carrier proteins .
Molecular Structure Analysis
The molecular formula of Sulfo-SIAB is C13H11IN2O8S, and its molecular weight is 504.19 g/mol . The InChI string is InChI=1S/C13H11IN2O8S/c14-6-10(17)15-8-3-1-7(2-4-8)13(20)24-16-11(18)5-9(12(16)19)25(21,22)23/h1-4,9H,5-6H2,(H,15,17)(H,21,22,23) .
Chemical Reactions Analysis
Sulfo-SIAB is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive iodoacetyl group . It is often used for preparing enzyme conjugates or immunotoxins .
Physical And Chemical Properties Analysis
Sulfo-SIAB is a powder with a molecular weight of 504.2 g/mol . It is soluble in water . It has a topological polar surface area of 156 Ų .
Aplicaciones Científicas De Investigación
Dielectric Properties of Sulfonated Copolymers
Sulfonated block copolymers like poly(styrene–isobutylene–styrene) (SIBS) have been extensively studied, particularly in relation to their dielectric properties. These materials demonstrate increased dielectric constants with higher sulfonation percent and polymer concentration. Understanding these properties can lead to applications in electrical characterization and development of advanced materials (Rozo-Medina & Padovani, 2018).
Solid-Phase Extraction Techniques
Sulfonated compounds have been applied in solid-phase extraction techniques for environmental water samples. The use of surfactants like cetyltrimethylammonium bromide (CTAB) coated silica for the pre-concentration of perfluorinated compounds (PFCs) illustrates the utility of sulfonated materials in analytical chemistry and environmental monitoring (Zhao et al., 2007).
Catalysis and Organic Synthesis
Sulfonic-acid-functionalized materials, such as sulfonic-acid-functionalized silica, are efficient heterogeneous acid catalysts. They have been used in reactions like the Ritter reaction to synthesize amides from alcohols and nitriles. This application highlights the role of sulfonated materials in facilitating organic synthesis and developing more efficient chemical processes (Ziarani et al., 2013).
Electroanalytical Applications
Sulfonamides have been investigated using electroanalytical methods, such as cyclic voltammetry with boron-doped diamond electrodes. This research area explores the electrochemical properties of sulfonamides, which can be applied in the analysis of various biological and environmental samples (Preechaworapun et al., 2006).
Environmental Fate of Sulfonamides
Studies on the environmental fate of sulfonamides, like their transformation in water and sediment, provide insights into their environmental impact. This research is crucial for understanding the ecological consequences of widespread sulfonamide use, particularly in aquaculture and agriculture (Lai & Hou, 2008).
Biochemical Applications
Sulfonated oligosaccharides have been studied for their potential as ligands for certain biomolecules, like L-selectin. This area of research is significant in developing therapeutic agents and understanding biological interactions at the molecular level (Galustian et al., 1997).
Mecanismo De Acción
Target of Action
Sulfo-SIAB, or sulfosuccinimidyl (4-iodoacetyl)aminobenzoate, is a heterobifunctional crosslinker . It primarily targets amine and sulfhydryl groups . These groups are present on the side chains of lysine residues and the N-terminus of polypeptides .
Mode of Action
Sulfo-SIAB contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive iodoacetyl group . The NHS ester reacts with primary amino groups to form stable amide bonds . The iodoacetyl group reacts with sulfhydryl groups . This dual reactivity allows Sulfo-SIAB to crosslink molecules containing both amine and sulfhydryl groups .
Biochemical Pathways
The biochemical pathways affected by Sulfo-SIAB are those involving proteins with amine and sulfhydryl groups . The crosslinking of these proteins can affect their function and interactions, potentially influencing various biochemical pathways.
Pharmacokinetics
Sulfo-SIAB is water-soluble , which could enhance its distribution in aqueous biological environments.
Result of Action
The primary result of Sulfo-SIAB’s action is the crosslinking of proteins containing amine and sulfhydryl groups . This can lead to changes in the structure and function of these proteins. The specific molecular and cellular effects would depend on the proteins being crosslinked and their roles in cellular processes.
Action Environment
The action of Sulfo-SIAB can be influenced by various environmental factors. For instance, the reaction proceeds efficiently in pH 7-9 buffers . Certain compounds, such as 2-mercaptoethanol, dithiothreitol, and mercaptoethylamine, can quench the iodoacetyl reactivity and should be excluded from reaction buffers . Additionally, Sulfo-SIAB should be protected from light and stored at -20°C .
Direcciones Futuras
Sulfo-SIAB has been used in the development of a fusion peptide conjugate as an HIV vaccine immunogen . The study found that a Sulfo-SIAB linker yielded superior results over an SM(PEG)2 linker . This suggests that Sulfo-SIAB could have future applications in the development of vaccines and other therapeutics .
Propiedades
IUPAC Name |
1-[4-[(2-iodoacetyl)amino]benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O8S/c14-6-10(17)15-8-3-1-7(2-4-8)13(20)24-16-11(18)5-9(12(16)19)25(21,22)23/h1-4,9H,5-6H2,(H,15,17)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULQNACJHGHAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfo-SIAB | |
CAS RN |
106145-13-5 | |
| Record name | Sulfo-SIAB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFE9D7AQ73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of Sulfo-SIAB in bioconjugation?
A1: Sulfo-SIAB facilitates the conjugation of molecules through a two-step reaction. First, the succinimidyl ester group reacts with primary amines (e.g., lysine residues on proteins) forming a stable amide bond [, ]. Subsequently, the iodoacetyl group reacts with thiol groups (e.g., cysteine residues), creating a thioether linkage [, ]. This enables the connection of two distinct biomolecules, such as a peptide and a protein [, ].
Q2: How does the choice of linker impact the efficiency of conjugation with Sulfo-SIAB?
A2: Research indicates that maleimide-thiol reactions are generally more efficient than haloacetyl-thiol reactions when using Sulfo-SIAB for conjugation []. This suggests that choosing a linker with a maleimide group rather than a haloacetyl group might be preferable for achieving higher conjugation yields.
Q3: Can you provide an example of how Sulfo-SIAB has been successfully used in research?
A3: Sulfo-SIAB was instrumental in conjugating a pentasaccharide with an oligonucleotide, creating a novel antithrombotic agent []. The iodoacetyl group on Sulfo-SIAB reacted with a thiol group on the pentasaccharide, successfully linking it to the oligonucleotide, which had been modified with Sulfo-SIAB beforehand. This conjugate demonstrated anti-Xa and antithrombin activities [].
Q4: Has Sulfo-SIAB been used to modify cell surfaces?
A4: Yes, researchers have successfully utilized Sulfo-SIAB to covalently attach a Simian Virus 40 (SV40) tumor antigen-derived peptide to the surface of viable cells []. This was achieved by reacting the lysine residue of the peptide with Sulfo-SIAB and then linking the complex to cell surface thiols. This method allowed for the artificial introduction of specific epitopes onto cell membranes [].
Q5: Is there a more efficient alternative to Sulfo-SIAB for conjugating molecules through amine-carboxylic acid reactions?
A5: Research suggests that for reactions targeting amine and carboxylic acid groups, using N-hydroxysuccinimide (NHS) esters proves more efficient than employing Sulfo-SIAB with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a crosslinker []. This highlights the importance of considering the specific functional groups involved when choosing the optimal crosslinking strategy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2939275.png)
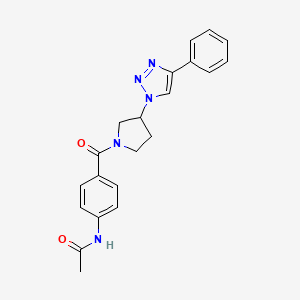
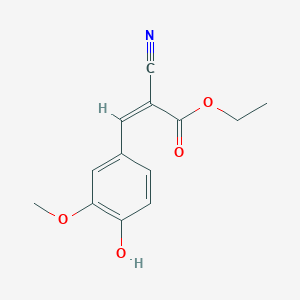
![2-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2939278.png)
![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939279.png)

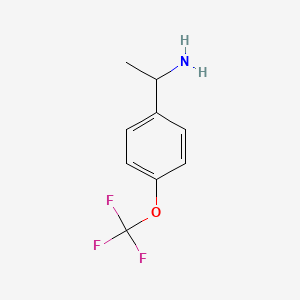

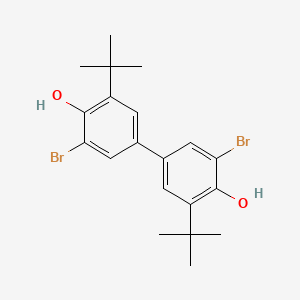
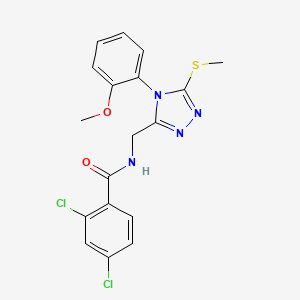
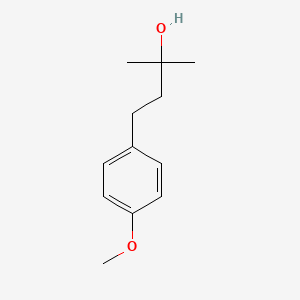
![({[4-(Difluoromethoxy)phenyl]methyl}(methyl)carbamoyl)methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2939294.png)
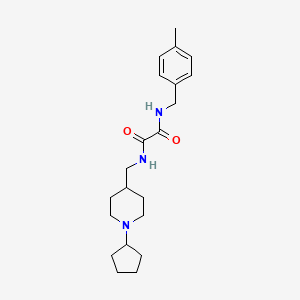
![7-benzyl-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2939296.png)